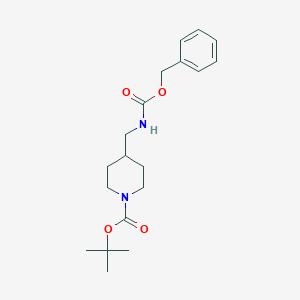

1-N-Boc-4-(N-cbz-aminomethyl)piperidine

Description

BenchChem offers high-quality 1-N-Boc-4-(N-cbz-aminomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Boc-4-(N-cbz-aminomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJZQQDQPDWNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472937 | |

| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155456-33-0 | |

| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-N-Boc-4-(N-cbz-aminomethyl)piperidine molecular weight and formula

An In-depth Technical Guide to 1-N-Boc-4-(N-cbz-aminomethyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

Introduction

For researchers, scientists, and professionals in drug development, the strategic design and synthesis of molecular building blocks are foundational to the discovery of novel therapeutics. Among the myriad of heterocyclic scaffolds, the piperidine ring is a privileged structure, prominently featured in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the medicinal chemist's toolkit.

This technical guide provides a comprehensive overview of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine , a bifunctional piperidine derivative that serves as a highly versatile intermediate in the synthesis of complex molecules. The presence of two distinct, orthogonally protected amino groups—the piperidine nitrogen shielded by a tert-butyloxycarbonyl (Boc) group and the exocyclic primary amine protected by a carboxybenzyl (Cbz) group—offers chemists precise control over subsequent synthetic transformations. This guide will delve into its core molecular properties, a detailed synthetic protocol, methods for analytical characterization, and its applications in the broader context of drug discovery.

Core Molecular Properties

The fundamental physicochemical properties of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₈N₂O₄ |

| Molecular Weight | 348.44 g/mol |

| IUPAC Name | tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

| Melting Point | Not available |

Synthesis and Mechanistic Insights

The synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and scalable method starting from commercially available 4-(aminomethyl)piperidine.

Experimental Protocol: Synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine

Step 1: Boc Protection of the Piperidine Nitrogen

-

Rationale: The first step involves the selective protection of the more nucleophilic secondary amine of the piperidine ring. The use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions is a standard and highly efficient method for this transformation. The bulky tert-butyl group of the Boc anhydride sterically hinders its reaction with the less accessible primary amine of the aminomethyl substituent, favoring the desired product.

-

Procedure:

-

Dissolve 4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 equivalents), to the solution to neutralize the acid generated during the reaction.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-N-Boc-4-(aminomethyl)piperidine.[3][4] This intermediate is often used without further purification.

-

Step 2: Cbz Protection of the Exocyclic Amine

-

Rationale: With the piperidine nitrogen protected, the next step is the selective protection of the primary amine. Benzyl chloroformate (Cbz-Cl) is an excellent reagent for this purpose, reacting readily with the primary amine to form a stable carbamate. The reaction is typically carried out in the presence of a base to scavenge the hydrochloric acid byproduct.

-

Procedure:

-

Dissolve the crude 1-N-Boc-4-(aminomethyl)piperidine from Step 1 in DCM.

-

Add a base, such as triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-N-Boc-4-(N-cbz-aminomethyl)piperidine.

-

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized 1-N-Boc-4-(N-cbz-aminomethyl)piperidine, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the Cbz group (a singlet for the benzylic protons around 5.1 ppm and aromatic protons between 7.2-7.4 ppm), and the piperidine ring protons.

-

¹³C NMR: Will display distinct signals for the carbonyl carbons of both the Boc and Cbz protecting groups, as well as the carbons of the piperidine and aromatic rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product. A high-purity sample should exhibit a single major peak.

Applications in Drug Discovery

The unique structural features of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine core is a common motif in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[2][5]

The orthogonal protecting groups allow for selective deprotection and further functionalization at either the piperidine nitrogen or the exocyclic amine.

-

Selective Deprotection of the Boc Group: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, selectively removes the Boc group, leaving the Cbz group intact. The newly liberated secondary amine can then undergo various reactions, including alkylation, acylation, or reductive amination.

-

Selective Deprotection of the Cbz Group: The Cbz group can be removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This unmasks the primary amine for further modification while the Boc group remains on the piperidine nitrogen.

This differential reactivity is a cornerstone of modern combinatorial chemistry and fragment-based drug design, enabling the rapid synthesis of libraries of compounds for biological screening. For instance, this building block is ideal for synthesizing compounds that require a piperidine core to interact with a specific receptor, while the exocyclic amine can be functionalized to modulate properties like solubility, cell permeability, or binding to a secondary target. Piperidine derivatives are key components in the development of CCR5 antagonists for HIV-1 entry inhibition and other significant therapeutic agents.[6]

Role as a Versatile Chemical Scaffold

Caption: Orthogonal deprotection and functionalization.

Conclusion

1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a strategically designed molecular scaffold that offers significant advantages in the synthesis of complex, biologically active molecules. Its core properties, coupled with a reliable synthetic route and the potential for selective functionalization, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to efficiently incorporate this versatile building block into their drug discovery programs, ultimately accelerating the development of new and improved therapeutics.

References

-

PubChem. 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Boc-4-Cbz-amino-piperidine. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

S. M. A. K. K. M. G. V. V. F. A. D. A. Al-Ostoot, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 26, no. 23, p. 7335, 2021. [Link]

-

Wang, X., et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 14, pp. 3881-3884, 2004. [Link]

-

Abdelshaheed, M. M., et al. "Piperidine nucleus in the field of drug discovery." Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, p. 188, 2021. [Link]

-

ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

-

ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Removal of the Cbz Group in the Presence of a Boc Group

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group while others remain intact is the cornerstone of achieving complex molecular architectures. Among the arsenal of amine protecting groups, the combination of the Carboxybenzyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups represents a classic example of orthogonal protection. This guide provides an in-depth exploration of the reaction conditions required to selectively cleave the Cbz group while preserving the acid-labile Boc group, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Principle of Orthogonality: Cbz and Boc

The successful selective deprotection of Cbz in the presence of Boc hinges on their fundamentally different lability. The Cbz group is susceptible to hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen, typically in the presence of a metal catalyst.[1][2] Conversely, the Boc group is stable under these conditions but is readily removed by treatment with acid.[3][4] This differential reactivity, termed orthogonality, allows for the precise and sequential deprotection of amines, a critical capability in the synthesis of peptides and other complex molecules.[2]

Figure 1: Orthogonal deprotection strategy for Cbz and Boc groups.

Core Methodologies for Selective Cbz Removal

The primary and most widely employed method for Cbz deprotection is catalytic hydrogenation.[5] This can be performed using gaseous hydrogen or through a process called catalytic transfer hydrogenation, which utilizes a hydrogen donor in situ.[6][7]

Catalytic Hydrogenation with Gaseous Hydrogen

This is the conventional method for Cbz group removal, prized for its clean byproducts (toluene and carbon dioxide) and generally high yields.[6] The reaction involves the cleavage of the benzylic C-O bond by molecular hydrogen on the surface of a palladium catalyst.[1]

Mechanism Insight: The reaction is initiated by the oxidative addition of the benzyl C-O bond to the palladium surface. Subsequent reaction with activated hydrogen leads to the formation of the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

Figure 2: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 1: Standard Catalytic Hydrogenation of a Cbz-Protected Amine

Materials:

-

Cbz-protected compound (1.0 eq)

-

10% Palladium on carbon (Pd/C), 5-10 mol% (use the 50% wet catalyst for safety)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran (THF))

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.

-

Inerting: Seal the flask and purge with an inert gas (e.g., Nitrogen) for several minutes to remove oxygen. This is a critical safety step as Pd/C can be pyrophoric.[8]

-

Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the chosen solvent, followed by the Cbz-protected compound. Common solvents include methanol, ethanol, or ethyl acetate.[6] Avoid methanol if there is a risk of N-alkylation of the product amine.[9]

-

Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen. For laboratory scale, a hydrogen-filled balloon is often sufficient.[9]

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be necessary.

Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and often more convenient alternative to using flammable hydrogen gas, especially for larger-scale reactions.[6] This method employs a hydrogen donor molecule that, in the presence of the catalyst, transfers hydrogen to the substrate. Ammonium formate is a very common and effective hydrogen donor for this purpose.[6][10]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials:

-

Cbz-protected compound (1.0 eq)

-

10% Palladium on carbon (Pd/C), 5-10 mol%

-

Ammonium formate (HCOONH₄), 3-5 eq

-

Methanol or Ethanol

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the solution, add the 10% Pd/C catalyst, followed by the ammonium formate.[6] The addition of ammonium formate can sometimes be exothermic, so it should be done portion-wise for larger reactions.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by observing the evolution of carbon dioxide gas (effervescence) and by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if it is sluggish.

-

Work-up and Isolation: Upon completion, the work-up is identical to the catalytic hydrogenation protocol: purge with an inert gas, filter through Celite® to remove the catalyst, and concentrate the filtrate.[7]

Comparative Overview of Deprotection Conditions

| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (Ammonium Formate) |

| Hydrogen Source | H₂ gas | Ammonium formate |

| Safety | Requires handling of flammable H₂ gas; pyrophoric catalyst.[8] | Avoids H₂ gas; still uses pyrophoric catalyst. |

| Equipment | Hydrogenation apparatus or balloon setup. | Standard laboratory glassware. |

| Reaction Time | Typically 1-12 hours. | Often faster, 30 minutes to 4 hours.[7] |

| Byproducts | Toluene, CO₂ | Toluene, CO₂, NH₃, H₂O |

| Chemoselectivity | May reduce other sensitive groups (alkenes, alkynes, nitro groups).[5] | Can sometimes offer better selectivity for Cbz over other reducible groups.[7] |

Troubleshooting and Key Considerations

-

Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur- or phosphorus-containing functional groups in the substrate, leading to a sluggish or incomplete reaction.[10] In such cases, increasing the catalyst loading or using a different catalyst may be necessary.

-

Substrate Solubility: Ensure the substrate is fully dissolved in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, a solvent mixture (e.g., THF/water) might be effective.[9]

-

Incomplete Reaction: If the reaction stalls, it could be due to catalyst poisoning, insufficient hydrogen, or poor mixing. Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen source.

-

Over-reduction: In molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or aryl halides), their reduction can compete with Cbz removal.[5] CTH can sometimes provide better selectivity. In highly sensitive cases, non-reductive methods may be required.

-

Alternative Non-Reductive Methods: For substrates that are incompatible with any form of hydrogenation, alternative methods for Cbz cleavage exist, such as treatment with strong acids (e.g., HBr in acetic acid), though this would also cleave the Boc group. More selective, non-reductive methods using Lewis acids or nucleophilic reagents have also been reported.[5][11] For instance, a method using 2-mercaptoethanol and potassium phosphate in DMA has been developed for substrates with sensitive functionalities.[11]

Safety Precautions

-

Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle it in a well-ventilated fume hood and keep it wet with solvent.[8] After filtration, the catalyst on the Celite pad should be quenched by slowly adding water before disposal.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are carried out in a fume hood, away from ignition sources, and that the system is properly purged with an inert gas before and after the reaction.[8][12]

By understanding the principles of orthogonal protection and carefully selecting the appropriate deprotection methodology, researchers can confidently and efficiently remove the Cbz group in the presence of a Boc group, a critical step in the synthesis of complex and valuable molecules.

References

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

-

Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

- He, H., et al. (2025, August 7). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Journal of Chemical and Pharmaceutical Research.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2014, March 17). How to remove CBz of a compound? Retrieved from [Link]

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

-

KinTek Corporation. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

-

University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. njhjchem.com [njhjchem.com]

Application Notes & Protocols: Strategic Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

Abstract

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them a premier target class for drug discovery.[1] The synthesis of novel ligands—agonists, antagonists, allosteric modulators, and biased ligands—is the cornerstone of developing new therapeutics targeting these receptors.[2][3] This guide provides an in-depth exploration of the strategic chemical synthesis of GPCR ligands, moving beyond mere procedural lists to explain the causality behind experimental design. We will cover foundational synthetic strategies, from structure-guided design to combinatorial library synthesis, and provide detailed, validated protocols for core chemical transformations.

The Central Role of Chemical Synthesis in GPCR Drug Discovery

GPCRs are integral to a vast array of physiological processes, including senses of sight and smell, neurotransmission, and immune system regulation.[4] Their dysfunction is implicated in numerous diseases, and consequently, they are the targets of a significant portion of all FDA-approved drugs.[5] The therapeutic modulation of GPCRs is achieved through ligands, which can be broadly classified based on their functional output:

-

Agonists: Activate the receptor to elicit a biological response.[3]

-

Antagonists: Block the action of an agonist without producing a response themselves.[3]

-

Inverse Agonists: Bind to the same receptor as an agonist but induce an opposite pharmacological response.[6]

-

Allosteric Modulators: Bind to a site distinct from the primary (orthosteric) ligand-binding site, modifying the receptor's response to the endogenous ligand.[7][8]

-

Biased Ligands: Selectively activate one intracellular signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), offering the potential for more targeted therapies with fewer side effects.[3][9]

The precise chemical structure of a ligand dictates its binding affinity, efficacy, and signaling bias. Therefore, synthetic chemistry is not merely a tool for producing molecules; it is the engine of innovation, enabling the systematic exploration of chemical space to craft ligands with desired pharmacological profiles.

GPCR Signaling Overview

Ligand binding initiates a conformational change in the GPCR, which in turn activates intracellular signaling partners like G proteins and β-arrestins.[6][10] This cascade modulates the activity of downstream effectors, leading to a cellular response.[10]

Caption: Canonical GPCR signaling cascade initiated by agonist binding.

Foundational Strategies for Ligand Design & Synthesis

The path to a novel GPCR ligand begins with a strategic design choice, heavily influenced by the available structural and pharmacological data for the target receptor.

Structure-Based Drug Design (SBDD)

The proliferation of high-resolution GPCR crystal and cryo-EM structures has revolutionized ligand discovery.[11][12] SBDD leverages the 3D atomic coordinates of the receptor's binding pocket to design molecules with complementary shapes and chemical features.

Causality: By visualizing the binding site, chemists can rationally design ligands that form specific, high-affinity interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with key amino acid residues. This approach accelerates the discovery of novel chemotypes and facilitates the optimization of existing leads.[13][14]

Workflow:

-

Target Structure Acquisition: Obtain a high-resolution 3D structure of the target GPCR, typically in complex with a known ligand.

-

Binding Site Analysis: Identify key interaction points and unoccupied pockets within the ligand-binding domain.

-

In Silico Screening: Computationally dock large virtual libraries of compounds into the binding site to predict potential binders.[14]

-

Rational Design: Design novel molecules or modify existing scaffolds to optimize interactions with the receptor.

-

Synthesis & Validation: Synthesize the designed compounds and experimentally validate their binding and functional activity.

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Ligand-Based Drug Design (LBDD)

In the absence of a receptor structure, LBDD methods utilize the chemical information from a set of known active ligands to infer the properties of the binding site.[7]

Causality: The principle of LBDD is that molecules with similar structures often exhibit similar biological activities. By identifying the common chemical features (the "pharmacophore") required for activity, one can design new molecules that possess these features.

Key Techniques:

-

Pharmacophore Modeling: Defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for binding. This model then serves as a template for virtual screening.[15]

-

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical properties of ligands with their biological activity, enabling the prediction of potency for newly designed compounds.[7]

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful strategy for identifying novel starting points for drug discovery. It involves screening libraries of small, low-molecular-weight compounds ("fragments") that typically bind with low affinity but do so very efficiently.[16]

Causality: Because fragments are small, they can explore chemical space more effectively than larger, more complex molecules.[6] Hits from a fragment screen provide high-quality chemical starting points that can be optimized into potent leads by "growing" the fragment to engage with adjacent pockets or by "linking" two or more fragments that bind to nearby sites.[6][11]

Protocol: Fragment Hit to Lead Optimization

-

Screening: Screen a fragment library (typically 1,000-5,000 compounds) against the GPCR target using a sensitive biophysical technique (e.g., Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or Spectral Shift).[7][16]

-

Hit Validation: Confirm the binding of initial hits and determine their binding affinity and ligand efficiency.

-

Structural Elucidation: Obtain a crystal structure of the GPCR in complex with the fragment hit to determine its binding mode.

-

Fragment Evolution (Synthesis):

-

Growing: Synthesize derivatives that extend the fragment into adjacent pockets identified in the crystal structure to form new, favorable interactions.[6]

-

Linking: If two fragments bind in close proximity, design and synthesize a single molecule that incorporates both scaffolds connected by a suitable linker.[6]

-

-

Iterative Optimization: Evaluate new compounds for improved affinity and functional activity, feeding this information back into the design cycle.

Core Synthetic Methodologies & Protocols

The translation of a molecular design into a physical compound relies on a robust toolkit of synthetic organic chemistry reactions. Below are protocols for common transformations crucial in the synthesis of GPCR ligands.

Protocol: Suzuki Cross-Coupling for Biaryl Scaffold Synthesis

Application: The biaryl motif is a common scaffold in GPCR ligands. The Suzuki coupling is a highly reliable and versatile method for constructing C-C bonds between aryl groups.

Reaction Scheme: Ar¹-X + Ar²-B(OR)₂ --[Pd Catalyst, Base]--> Ar¹-Ar²

Materials & Reagents:

| Reagent/Material | Purity | Supplier | Notes |

| Aryl Halide (Ar¹-X) | >98% | Commercial | e.g., 4-bromopyridine |

| Aryl Boronic Acid/Ester | >98% | Commercial | e.g., Phenylboronic acid |

| Pd(PPh₃)₄ | >98% | Commercial | Handle in a glovebox if possible |

| K₂CO₃ (Potassium Carbonate) | Anhydrous | Commercial | Must be dry |

| 1,4-Dioxane | Anhydrous | Solvent System | Degas thoroughly before use |

| Deionized Water | N/A | In-house | Degas thoroughly before use |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Palladium catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive flow of inert gas, add the Palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The reaction mixture should be a suspension.

-

Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Reductive Amination for Amine Scaffold Elaboration

Application: A vast number of GPCR ligands contain secondary or tertiary amine functionalities. Reductive amination is a cornerstone method for installing alkyl groups onto a primary or secondary amine, a common tactic for converting agonists to antagonists or fine-tuning selectivity.[5]

Reaction Scheme: R¹R²NH + R³CHO --[Reducing Agent]--> R¹R²N-CH₂R³

Materials & Reagents:

| Reagent/Material | Purity | Supplier | Notes |

| Amine (R¹R²NH) | >98% | Commercial | e.g., Piperazine derivative |

| Aldehyde (R³CHO) | >98% | Commercial | e.g., Benzaldehyde |

| NaBH(OAc)₃ | >95% | Commercial | Sodium triacetoxyborohydride |

| Dichloromethane (DCM) | Anhydrous | Solvent System | Use dry solvent |

| Acetic Acid (AcOH) | Glacial | Commercial | Optional, can catalyze imine formation |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under ambient atmosphere, dissolve the amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane.

-

Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the intermediate iminium ion. Stir for 20-30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

-

Reaction Execution: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 1-6 hours).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Stir vigorously until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification & Characterization: Purify the crude product via flash chromatography or recrystallization. Confirm the final structure and purity by NMR and MS analysis.

The Critical Role of Asymmetric Synthesis

GPCRs are chiral macromolecules, and as such, they often exhibit stereospecificity in their interactions with ligands. The different enantiomers of a chiral ligand can have vastly different affinities, efficacies, and even functional activities (e.g., one enantiomer is an agonist while the other is an antagonist). Therefore, controlling stereochemistry during synthesis is paramount.

Causality: Asymmetric synthesis ensures the production of a single enantiomer, maximizing therapeutic effect and minimizing potential off-target effects or toxicity associated with the unwanted enantiomer.[17]

Strategies for Asymmetric Synthesis:

-

Chiral Pool Synthesis: Starting from an inexpensive, enantiomerically pure natural product (e.g., an amino acid or sugar).

-

Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

-

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to stereoselectively transform a prochiral substrate.[18][19] This is often the most efficient method.

Summary and Outlook

References

-

Gimenez, L. E., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. [Link]

-

Kenakin, T. (n.d.). Targeting GPCRs for Drug Discovery. Cambridge Healthtech Institute. [Link]

-

Jahadakbar, A., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

-

Inoue, A., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

-

Ghosh, E., et al. (2019). Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Frontiers in Pharmacology. [Link]

-

Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. Nature Reviews Molecular Cell Biology. [Link]

-

Latek, D., et al. (2019). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. [Link]

-

Li, Y., et al. (2019). Fragment-Based Computational Method for Designing GPCR Ligands. Journal of Chemical Information and Modeling. [Link]

-

Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. Nature. [Link]

-

Pineda-Pardo, J. A., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology. [Link]

-

English, J. G., & Daugherty, P. S. (2019). Synthetic GPCRs and signal transduction cascades. Emerging Topics in Life Sciences. [Link]

-

Tan, B. L., et al. (2024). Harnessing Phytochemicals and Nanotechnology Synergy for Molecular, Epigenetic, and Microbiota-Driven Regulation in Type 2 Diabetes Mellitus. MDPI. [Link]

-

Costanzi, S. (2012). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Current Pharmaceutical Design. [Link]

-

Johnson, M. W. (2013). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

Muttenthaler, M., et al. (2010). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Current Pharmaceutical Design. [Link]

-

Wacker, D., et al. (2017). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

-

Conn, P. J., et al. (2011). GPCRs Revisited: New Insights Lead to Novel Drugs. Current Pharmaceutical Design. [Link]

-

Bisai, A., & Bera, K. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules. [Link]

-

Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

-

(n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]

-

Congreve, M., & Marshall, F. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]

-

Pineda-Pardo, J. A., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology. [Link]

-

Matricon, P., et al. (2021). Fragment-based design of selective GPCR ligands guided by free energy simulations. Chemical Communications. [Link]

-

Muttenthaler, M., et al. (2010). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. ResearchGate. [Link]

-

Di Marino, D., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry. [Link]

-

Matricon, P., et al. (2017). Structure‐Guided Design of G‐Protein‐Coupled Receptor Polypharmacology. Angewandte Chemie International Edition. [Link]

-

Eurofins CALIXAR. (2022). Unprecedented Fragment-Based screening using Spectral Shift for GPCRs. YouTube. [Link]

-

Brogi, S., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. [Link]

-

Zhang, Z., et al. (2022). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. [Link]

-

Muttenthaler, M., et al. (2010). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Current Pharmaceutical Design. [Link]

-

Ali, M. (2023). Ligands & Receptors| Signaling & Response. YouTube. [Link]

-

CCPBioSim. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs. YouTube. [Link]

-

Ekeeda. (2019). Asymmetric Synthesis. YouTube. [Link]

-

Matricon, P., et al. (2016). Ligand Discovery for a Peptide-Binding GPCR by Structure-Based Screening of Fragment- and Lead-Like Chemical Libraries. Journal of Medicinal Chemistry. [Link]

-

Dror, R. O., et al. (2019). Harnessing Ion-Binding Sites for GPCR Pharmacology. Pharmacological Reviews. [Link]

-

Asfaram, A., & Ghaedi, M. (2019). Novel chiral N4S2- and N6S3-donor macrocyclic ligands: synthesis, protonation constants, metal-ion binding and asymmetric catalysis in the Henry reaction. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting GPCRs for Drug Discovery [drugdiscoverychemistry.com]

- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design [frontiersin.org]

- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ahajournals.org [ahajournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Selectivity Challenge: A Technical Guide to Preventing Di-Boc Formation in Piperidine Protection

From the desk of the Senior Application Scientist,

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often frustrating challenge of di-Boc formation during the N-protection of piperidine rings. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common queries our team receives regarding the selective mono-protection of piperidines.

Q1: What is di-Boc formation and why is it a problem?

A1: Di-Boc formation refers to the addition of two tert-butoxycarbonyl (Boc) groups to a piperidine nitrogen, resulting in an N,N-di(Boc)-protected amine. This is a common side reaction when protecting secondary amines like piperidine with di-tert-butyl dicarbonate (Boc anhydride). The formation of this byproduct is problematic as it consumes your starting material and reagent, reduces the yield of the desired mono-Boc protected product, and can complicate purification due to similar polarities.

Q2: What is the proposed mechanism for di-Boc formation?

A2: The precise mechanism is not fully elucidated in all contexts, but it is understood to occur after the initial formation of the mono-Boc piperidine. The nitrogen in the resulting carbamate is significantly less nucleophilic, but under certain conditions, it can be further acylated by another molecule of Boc anhydride. This second addition is often facilitated by factors that increase the reactivity of the system, such as the presence of a strong base or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2]

Q3: Are certain piperidine derivatives more prone to di-Boc formation?

A3: Yes, both steric and electronic factors of the piperidine ring play a role. Less sterically hindered piperidines can more readily accommodate a second bulky Boc group. Electronically, substituents that increase the electron density on the nitrogen atom can enhance its nucleophilicity, potentially making it more susceptible to a second acylation, although the primary factor remains the reaction conditions.

Q4: How can I reliably detect and quantify di-Boc formation?

A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress and visualize the formation of byproducts. For quantitative analysis and unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating and identifying the mono- and di-Boc products by their distinct mass-to-charge ratios.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of the final products.[5][6][7]

Troubleshooting Guide: Tackling Di-Boc Formation Head-On

This section provides a systematic approach to troubleshooting and minimizing the formation of the di-Boc byproduct in your piperidine protection reactions.

Issue 1: Significant Formation of Di-Boc Product (>10%)

This is the most common issue and can often be resolved by carefully adjusting the reaction parameters.

Underlying Causes & Recommended Solutions:

| Potential Cause | Scientific Rationale | Suggested Solution |

| Excess Boc Anhydride | A large excess of the acylating agent drives the reaction towards double addition by increasing its concentration relative to the mono-Boc product. | Carefully control the stoichiometry of Boc anhydride. Start with 1.05-1.1 equivalents and monitor the reaction closely.[3] |

| High Reaction Temperature | Increased temperature provides the necessary activation energy for the less favorable second Boc addition to occur. | Perform the reaction at a lower temperature, typically between 0 °C and room temperature.[3] |

| Rapid Addition of Reagents | A high local concentration of Boc anhydride upon addition can lead to immediate di-protection before the reagent has dispersed. | Add the Boc anhydride solution dropwise to the piperidine solution over a period of time.[3] |

| Use of a Strong Base | Strong bases can deprotonate the initially formed mono-Boc carbamate, increasing its nucleophilicity and facilitating a second attack. | Opt for a milder base such as sodium bicarbonate or use a stoichiometric amount of a tertiary amine base like triethylamine.[3] |

| Presence of DMAP Catalyst | DMAP is a highly effective acylation catalyst that can also promote the less favorable second acylation. | Avoid using DMAP unless absolutely necessary for unreactive piperidines. If required, use it in catalytic amounts (1-5 mol%).[1][2] |

Advanced Strategy: Selective Protonation for Enhanced Mono-Selectivity

For particularly challenging piperidines or when maximum mono-selectivity is required, a selective protonation strategy can be highly effective. This approach leverages the difference in basicity between the free piperidine and the mono-Boc protected piperidine.

The Concept: Kinetic vs. Thermodynamic Control

In the context of Boc protection, we can think of the mono-Boc product as the kinetic product (formed faster) and the di-Boc product as a potential thermodynamic product under forcing conditions.[8] By controlling the reaction conditions, we can favor the formation of the kinetic product. Selective protonation is a powerful tool to achieve this.

Workflow for Selective Protonation

Caption: Workflow for selective mono-Boc protection via in situ salt formation.

Experimental Protocol: Selective Mono-Boc Protection of Piperidine

This protocol is a general guideline and may require optimization for specific piperidine derivatives.

-

Dissolution: Dissolve the piperidine starting material (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

-

Protonation: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of a strong acid (e.g., a solution of HCl in dioxane or trifluoroacetic acid) dropwise. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-salt.[9][10][11]

-

Base Addition: Add a mild base, such as sodium bicarbonate (2.0-3.0 eq.), to the reaction mixture.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 eq.) in the reaction solvent to the mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Characterization Workflow

Proper analysis is key to confirming the success of your reaction and the purity of your product.

Caption: A typical analytical workflow for a Boc-protection reaction.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the selectivity of your piperidine Boc protection reactions, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.

References

-

Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-525. Available at: [Link]

-

Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(4-6), 737-742. Available at: [Link]

-

Kavala, V., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. RSC Advances, 5(74), 60089-60104. Available at: [Link]

-

Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molbank, 2009(3), M614. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available at: [Link]

-

Kloubert, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Available at: [Link]

-

Davis, F. A., & Wu, Y. (1998). Sulfinimine-derived 2,3-diamino esters in the asymmetric synthesis of piperidine (2S,3S)-(+)-CP-99,994. Tetrahedron Letters, 39(48), 8863-8866. Available at: [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Glushkov, V. A., & Goti, A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5220. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(10), 1833-1842. Available at: [Link]

-

National Center for Biotechnology Information. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(18), 5549. Available at: [Link]

-

MDPI. (2022). N,N′-Di-Boc-2H-isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8915. Available at: [Link]

-

National Center for Biotechnology Information. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(10), 1833-1842. Available at: [Link]

-

ResearchGate. (2013). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 78(15), 7450-7465. Available at: [Link]

-

ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Journal of Molecular Structure, 1128, 33-40. Available at: [Link]

-

PubMed. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available at: [Link]

-

ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5220. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

-

MDPI. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 125. Available at: [Link]

-

Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

Bar-Ilan University. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Journal of Molecular Structure, 1128, 33-40. Available at: [Link]

-

Automated Topology Builder. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

troubleshooting low yield in amide coupling reactions

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the Technical Support Center for Amide Coupling Reactions. As a senior application scientist, I've designed this guide to move beyond simple protocol recitation. Here, we will delve into the causality behind common failures in amide bond formation, providing you with the scientific rationale to diagnose and resolve issues in your own experiments. This center is structured to be a dynamic resource, whether you are a seasoned researcher in drug development or a graduate student embarking on complex peptide synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is formatted as a series of questions you might be asking yourself in the lab when faced with a low-yielding or failed amide coupling reaction. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My standard carbodiimide coupling (EDC/DCC) is giving low to no product. What's going wrong?

Carbodiimide-mediated couplings are workhorses in organic synthesis, but their success is contingent on several factors. Low yields often point to issues with the activation of the carboxylic acid or the stability of the active intermediate.[1]

Potential Cause 1: Deactivation of the Carbodiimide Reagent

Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are sensitive to moisture. Water can hydrolyze the carbodiimide, rendering it inactive for carboxylic acid activation.

-

Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. If you suspect your solvent has absorbed atmospheric moisture, consider using freshly opened solvent or drying it over molecular sieves. Reagents should be stored in a desiccator.

Potential Cause 2: Formation of a Stable N-acylurea Byproduct

The O-acylisourea intermediate formed upon reaction of the carboxylic acid with the carbodiimide is highly reactive.[1] However, it can rearrange to a stable N-acylurea, which is unreactive towards the amine nucleophile.[2] This side reaction is particularly problematic at elevated temperatures.[2]

-

Solution 1: Additive Rescue. The most common and effective solution is the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate that is more stable to rearrangement but still highly reactive towards the amine.[2] Using HOBt has been shown to dramatically reduce side reactions and improve yields.[2]

-

Solution 2: Temperature Control. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the rearrangement to the N-acylurea.[2]

Potential Cause 3: Poor Nucleophilicity of the Amine

If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, it may not be nucleophilic enough to react efficiently with the active ester.[3][4]

-

Solution: Switch to a more potent coupling reagent system. Urinium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective for coupling challenging amines as they generate more reactive activated species.[5]

Question 2: I'm using HATU/HBTU, but my yield is still poor, especially with a sterically hindered acid or amine. How can I improve this?

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are powerful coupling reagents, but even they have their limits, particularly when steric hindrance is a major factor.[3]

Potential Cause 1: Insufficient Activation or Steric Clash

Highly sterically hindered carboxylic acids can be difficult to activate, and bulky amines may struggle to approach the activated carbonyl center.

-

Solution 1: Acyl Fluoride Intermediates. A strategy that has proven effective for sterically demanding couplings is the in-situ formation of acyl fluorides.[3] Reagents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) can be used to generate the acyl fluoride from the carboxylic acid, which is a smaller and highly reactive electrophile, minimizing steric hindrance during the subsequent reaction with the amine.[3]

-

Solution 2: Elevated Temperatures. For particularly challenging couplings, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[3] Microwave-assisted synthesis can sometimes provide the necessary energy input in a controlled manner.

Potential Cause 2: Guanidinium Byproduct Formation

A common side reaction with uronium-based reagents like HATU is the reaction of the amine with the reagent itself, leading to the formation of a guanidinium byproduct and consumption of the amine.

-

Solution: Order of Addition is Critical. To minimize this side reaction, pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[6] A typical pre-activation time is 15-30 minutes. This ensures that the highly reactive uronium species is consumed in the formation of the active ester before the amine is introduced.

Question 3: My reaction seems to work, but I'm getting a significant amount of a byproduct that I can't easily separate. What could it be?

Unforeseen byproducts can complicate purification and significantly reduce your isolated yield. Identifying the likely culprit is the first step to eliminating it.

Potential Cause 1: Racemization of Chiral Carboxylic Acids

If your carboxylic acid has a chiral center at the alpha-position (common in amino acids), racemization can occur during the activation step.[5] This leads to the formation of diastereomeric products which can be difficult to separate.

-

Solution 1: Use of Additives. Additives like HOBt and, even more effectively, HOAt are excellent at suppressing racemization by forming active esters that are less prone to epimerization.[5]

-

Solution 2: Choice of Coupling Reagent. Phosphonium-based reagents (e.g., PyBOP) and certain uronium reagents in combination with HOAt are known for their ability to minimize racemization.[5]

-

Solution 3: Non-nucleophilic Base. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the risk of base-catalyzed epimerization.

Potential Cause 2: Dicyclohexylurea (DCU) Precipitation (with DCC)

When using DCC, the dicyclohexylurea byproduct is notoriously insoluble in many common organic solvents and can precipitate out with your product, making purification challenging.[4]

-

Solution 1: Switch to a More Soluble Carbodiimide. Use a carbodiimide that generates a more soluble urea byproduct. Diisopropylcarbodiimide (DIC) is a good alternative, as the corresponding diisopropylurea is more soluble in common solvents. For aqueous reactions, the water-soluble EDC is the reagent of choice.

-

Solution 2: Filtration. If you must use DCC, the DCU can often be removed by filtration, although some may remain in solution and co-precipitate with your product.

FAQs: Frequently Asked Questions

Q: How do I choose the right solvent for my amide coupling reaction?

A: The choice of solvent is critical and depends on the solubility of your substrates and reagents. Common aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN) are frequently used.[4] DMF is a good choice for its ability to dissolve a wide range of substrates, but it can be difficult to remove. DCM is a good all-around choice for many couplings. It is crucial that the solvent is anhydrous, as water can lead to hydrolysis of the coupling reagent and the activated intermediate.

Q: What is the optimal stoichiometry for an amide coupling reaction?

A: A common starting point is to use a slight excess of the carboxylic acid and the coupling reagent (e.g., 1.1 to 1.5 equivalents) relative to the amine. Using a large excess of the cheaper reagent can sometimes drive the reaction to completion.[7] However, for valuable or sensitive substrates, aiming for a 1:1 stoichiometry is often desirable. Phosphonium reagents have an advantage here as they do not react with the amine, allowing for equimolar couplings.[5]

Q: My reaction is sluggish. Can I just heat it up?

A: While increasing the temperature can sometimes improve the reaction rate, it can also promote side reactions like racemization and the formation of N-acylurea byproducts.[2] It is generally better to first try a more powerful coupling reagent or a different solvent system. If you must heat the reaction, do so cautiously and monitor for the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Troubleshooting a Failed Reaction - Reagent Screening

If a standard protocol fails, a small-scale screen of different coupling reagents can quickly identify a more suitable system.

-

Set up several small-scale reactions in parallel (e.g., in vials).

-

In each vial, dissolve the carboxylic acid and amine in the chosen anhydrous solvent.

-

To each vial, add a different coupling reagent system (e.g., EDC/HOBt, HATU/DIPEA, PyBOP/DIPEA).

-

Stir all reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

-

The system that shows the highest conversion to the desired product is then the candidate for scaling up.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for a Challenging Amide Coupling

| Coupling Reagent System | Temperature | Time (h) | Conversion (%) | Notes |

| EDC/HOBt | RT | 24 | <10 | Ineffective for this sterically hindered coupling. |

| HATU/DIPEA | RT | 24 | 45 | Moderate conversion, some guanidinium byproduct observed. |

| BTFFH/DIPEA | 80 °C | 4 | 85 | High conversion with elevated temperature.[3] |

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Amide Coupling Yield

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

Diagram 2: Mechanism of Carbodiimide Coupling with HOBt Additive

Caption: The role of HOBt in preventing N-acylurea formation.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 264-269. Available at: [Link]

-

Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4873-4876. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

-

Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. Available at: [Link]

-

D'Angelo, C., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Available at: [Link]

-

Jamison, T. F., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. Aldrichimica Acta. Available at: [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. bachem.com [bachem.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 1-Boc-4-(aminomethyl)piperidine: A Comparative Study of HPLC and GC Methodologies

In the landscape of pharmaceutical development, the chemical purity of synthetic building blocks is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Boc-4-(aminomethyl)piperidine serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel kinase inhibitors and G-protein coupled receptor modulators. Its purity directly influences the impurity profile of the final API, making robust analytical control an indispensable part of the development process.

This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 1-Boc-4-(aminomethyl)piperidine. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind methodological choices, grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.

Analyte Characteristics: The Key to Method Selection

1-Boc-4-(aminomethyl)piperidine (C₁₁H₂₂N₂O₂) is a bifunctional molecule featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine within a piperidine ring.[1] Understanding its key properties is paramount for selecting and optimizing an analytical method:

-

Polarity: The presence of the primary aminomethyl group imparts significant polarity, which can lead to challenging peak shapes in GC if not addressed.

-

Volatility: With a boiling point of approximately 322°C at 760 mmHg, the compound has limited volatility, making direct GC analysis challenging.[1]

-

Thermal Lability: The Boc protecting group is notoriously sensitive to heat and strong acidic conditions, under which it can be cleaved to release isobutylene and carbon dioxide.[2] This instability is a critical consideration for GC, which employs high temperatures.

-

UV Chromophore: The carbonyl group within the Boc moiety provides a chromophore, enabling ultraviolet (UV) detection, a common technique in HPLC.

These characteristics suggest that while HPLC is a straightforward approach, GC analysis will likely require a specific strategy to mitigate the challenges of polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds like 1-Boc-4-(aminomethyl)piperidine.[3] The separation occurs in the liquid phase at or near ambient temperature, preserving the integrity of the Boc group.

Causality Behind the HPLC Method

A reversed-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (typically C18) interacts with the nonpolar regions of the analyte (the Boc group and piperidine ring), while a polar mobile phase is used for elution. The primary amine group requires careful mobile phase control to ensure good peak shape. Acidic modifiers (e.g., formic acid or trifluoroacetic acid) are often added to the mobile phase to protonate the amine, which suppresses silanol interactions on the column and reduces peak tailing.

Detailed Experimental Protocol: RP-HPLC/UV

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[4][5]

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the amine for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Acetonitrile offers low viscosity and good UV transparency. |

| Gradient Elution | 5% B to 95% B over 20 min | A gradient is used to elute potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | The carbonyl of the Boc group absorbs at low UV wavelengths. |

| Injection Volume | 10 µL | |